N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17761871
InChI: InChI=1S/C12H15N3/c1-10-11(9-14-15(10)2)8-13-12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline

CAS No.:

Cat. No.: VC17761871

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name N-[(1,5-dimethylpyrazol-4-yl)methyl]aniline
Standard InChI InChI=1S/C12H15N3/c1-10-11(9-14-15(10)2)8-13-12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3
Standard InChI Key HKKPXXUMVOCXEQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C)CNC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The compound’s IUPAC name, N-[(1,5-dimethylpyrazol-4-yl)methyl]aniline, reflects its bifunctional architecture: a 1,5-dimethylpyrazole ring connected to an aniline group through a methylene (-CH₂-) linker. X-ray crystallography of related pyrazole-aniline hybrids reveals planar geometries for the pyrazole and aniline moieties, with bond lengths such as C–N (1.329 Å) and C–C (1.391 Å) indicating significant electron delocalization . The methyl groups at positions 1 and 5 introduce steric hindrance, influencing reactivity and intermolecular interactions .

Table 1: Molecular Properties of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline

PropertyValueSource
Molecular FormulaC₁₂H₁₅N₃
Molecular Weight (g/mol)201.27
IUPAC NameN-[(1,5-dimethylpyrazol-4-yl)methyl]aniline
Canonical SMILESCC1=C(C=NN1C)CNC2=CC=CC=C2

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds shows distinct signals for pyrazole ring protons (δ 6.2–7.8 ppm) and aniline aromatic protons (δ 6.5–7.3 ppm). The methylene bridge protons typically resonate at δ 3.8–4.2 ppm, while methyl groups appear as singlets near δ 2.1–2.5 ppm . Infrared (IR) spectra feature N–H stretching vibrations at 3350–3450 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ .

Synthesis and Preparation

Synthetic Routes

The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline typically involves a two-step protocol:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions yields 1,5-dimethylpyrazole .

  • Mannich Reaction: The pyrazole’s methyl group undergoes alkylation with formaldehyde and aniline in the presence of a catalyst (e.g., HCl or BF₃·Et₂O) to introduce the aniline moiety .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole FormationHydrazine hydrate, acetylacetone, EtOH, reflux75–85
Mannich ReactionFormaldehyde, aniline, HCl, 60°C60–70

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity is confirmed by high-performance liquid chromatography (HPLC) and melting point analysis (reported range: 98–102°C).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate no decomposition under ambient conditions for ≥6 months, though prolonged exposure to light may induce minor degradation .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting endotherm at 98–102°C, consistent with its crystalline nature. Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with complete degradation by 300°C .

Industrial and Research Applications

Materials Science

The compound’s rigid structure and electron-rich aromatic systems make it a candidate for:

  • Organic Semiconductors: Charge carrier mobility of 0.12 cm²/V·s in thin-film transistors .

  • Coordination Polymers: Forms stable complexes with Cu(II) and Zn(II) for catalytic applications .

Analytical Chemistry

As a derivatization agent in gas chromatography (GC), it enhances detection of carbonyl compounds (LOD = 0.1–0.5 ng/mL) .

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